3-(3,5-Dimethoxyphenyl)prop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRUFWCGBMYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937586 | |
| Record name | 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16909-11-8 | |
| Record name | 3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 3,5 Dimethoxyphenyl Prop 2 Enoic Acid
Chemical Synthesis Routes and Strategies for 3-(3,5-Dimethoxyphenyl)prop-2-enoic Acid
The preparation of this compound can be approached through various condensation reactions, with the Wittig reaction, Knoevenagel condensation, and Perkin reaction being the most prominent.
The Wittig reaction is a versatile method for alkene synthesis from aldehydes or ketones. researchgate.netwikipedia.org For the synthesis of this compound, this reaction involves the interaction of 3,5-dimethoxybenzaldehyde with a phosphorus ylide, specifically a stabilized ylide such as (carboxymethylene)triphenylphosphorane.
The ylide is typically generated in situ by treating the corresponding phosphonium salt, (triphenylphosphonio)acetic acid bromide, with a base. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. udel.edu The use of a stabilized ylide, where the carbanion is delocalized by an adjacent carbonyl group, generally favors the formation of the thermodynamically more stable (E)-isomer of the product. researchgate.net
Reaction Scheme: 3,5-Dimethoxybenzaldehyde + (Ph)3P=CHCOOH → (E/Z)-3-(3,5-Dimethoxyphenyl)prop-2-enoic acid + (Ph)3PO
Besides the Wittig reaction, other classic condensation reactions provide effective routes to this compound.
Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the synthesis of this compound, 3,5-dimethoxybenzaldehyde is reacted with a compound containing an active methylene group, such as malonic acid. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. alfa-chemistry.comresearchgate.net The Doebner modification of the Knoevenagel condensation specifically utilizes malonic acid in the presence of pyridine, which also facilitates the subsequent decarboxylation of the intermediate to yield the α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org
Reaction Scheme: 3,5-Dimethoxybenzaldehyde + Malonic Acid --(Base Catalyst)--> this compound + H2O + CO2
Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid or another base like triethylamine (B128534). iitk.ac.inwikipedia.org For the target molecule, 3,5-dimethoxybenzaldehyde would be heated with acetic anhydride and a base. This reaction proceeds through an aldol-type condensation to form an intermediate which, after elimination and hydrolysis, yields the cinnamic acid derivative. longdom.orgunacademy.com
Reaction Scheme: 3,5-Dimethoxybenzaldehyde + Acetic Anhydride --(Base Catalyst)--> this compound
Table of Precursors for Condensation Reactions:
| Reaction | Aldehyde | Active Methylene Compound/Anhydride | Base Catalyst |
|---|---|---|---|
| Wittig Reaction | 3,5-Dimethoxybenzaldehyde | (Carboxymethylene)triphenylphosphorane | Strong Base (e.g., n-BuLi) |
| Knoevenagel Condensation | 3,5-Dimethoxybenzaldehyde | Malonic Acid | Piperidine, Pyridine |
Stereoselective Synthesis Considerations for this compound Isomers
The geometry of the carbon-carbon double bond in this compound can exist as two stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The relative stability and the reaction conditions employed play a crucial role in determining the predominant isomer formed.
Generally, the (E)-isomer is the thermodynamically more stable product due to reduced steric hindrance between the phenyl and carboxyl groups. Consequently, synthetic methods that operate under thermodynamic control tend to favor the formation of the (E)-isomer.
In the Wittig reaction , the use of a stabilized ylide, such as (carboxymethylene)triphenylphosphorane, typically results in high selectivity for the (E)-alkene. researchgate.net
The Knoevenagel condensation , particularly the Doebner modification, is also known to predominantly yield the (E)-isomer. organic-chemistry.org
Similarly, the Perkin reaction generally affords the more stable trans-cinnamic acid derivative. longdom.org
To obtain the less stable (Z)-isomer, specific reaction conditions or alternative synthetic strategies would be required, such as photochemical isomerization of the (E)-isomer or employing modified Wittig reaction conditions that favor the kinetic (Z)-product, although this is less common for stabilized ylides.
Purification and Isolation Techniques in this compound Synthesis
Following the synthesis of this compound, the crude product needs to be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include recrystallization and column chromatography.
Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature. mt.com For cinnamic acid derivatives, mixed solvent systems are often effective. A common solvent system for the recrystallization of similar compounds is a mixture of ethanol and water. libretexts.org The crude product is dissolved in the minimum amount of hot solvent, and upon cooling, the purified crystals precipitate out, leaving impurities in the solution.
Column Chromatography: For more challenging separations or to obtain a very high degree of purity, flash column chromatography is an effective technique. orgsyn.org A stationary phase, typically silica (B1680970) gel, is used, and a mobile phase (eluent), which is a solvent or a mixture of solvents, is passed through the column. The components of the crude mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For acidic compounds like this compound, the addition of a small amount of acetic or formic acid to the eluent can improve the separation by reducing tailing of the peaks. orgsyn.org The purity of the collected fractions can be monitored by thin-layer chromatography (TLC). sapub.org
Structural Modifications and Derivative Synthesis of 3 3,5 Dimethoxyphenyl Prop 2 Enoic Acid
Design Principles for Analogues and Derivatives of 3-(3,5-Dimethoxyphenyl)prop-2-enoic Acid
The design of analogues and derivatives of this compound is guided by established medicinal chemistry and material science principles. A primary strategy involves modifying the carboxyl group to create prodrugs or alter the molecule's lipophilicity. Esterification, for instance, is employed to increase lipophilicity, which can be valuable for developing antioxidants designed to act as membrane protectors. nih.govmdpi.com
Another key design principle is the introduction of substituents, such as halogens, onto the aromatic ring. google.com Halogenation is a common tactic in drug design to potentially enhance bioavailability and modulate electronic properties, which can influence receptor binding affinity. researchgate.net The synthesis of complex derivatives, such as 8-styrylxanthines incorporating the 3,5-dimethoxystyryl moiety, is driven by the quest for potent and selective receptor antagonists. nih.gov In this context, modifications to the phenyl ring are crucial for tuning the molecule's interaction with biological targets. nih.gov
Furthermore, principles of supramolecular chemistry and crystal engineering have been applied. For example, 3,5-dimethoxycinnamic acid can act as an electron-rich "donor" molecule, designed to co-crystallize with an electron-poor "acceptor" molecule like 3,5-dinitrocinnamic acid. This rational design approach utilizes intermolecular charge-transfer interactions to control the solid-state arrangement, facilitating selective cross-photodimerization reactions upon irradiation. niscpr.res.in
Synthesis of Esters and Amides of this compound
The carboxylic acid moiety of this compound is a prime target for derivatization, with esters and amides being the most common modifications. These derivatives are typically synthesized through standard organic chemistry reactions.
Esterification can be achieved through several methods. Acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.gov Another approach is enzyme-catalyzed esterification, where lipases are used to catalyze the reaction between the acid and an alcohol, a method particularly useful for preparing lipophilic antioxidants. google.com
Amide synthesis often proceeds via the activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. mdpi.com Alternatively, peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to facilitate the direct condensation of the carboxylic acid with an amine, a method employed in the synthesis of more complex derivatives like styrylxanthines. nih.gov
| Derivative Type | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Esters | Acid-Catalyzed (Fischer) Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | nih.gov |
| Esters | Lipase-Catalyzed Esterification | Alcohol, Lipase | google.com |
| Amides | Via Acyl Chloride | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | mdpi.com |
| Amides | Direct Coupling | Amine (R-NH₂), EDAC, DMAP | nih.gov |
Halogenated and Alkylated Derivatives of this compound
Introducing halogens or alkyl groups to the this compound structure is a strategy used to fine-tune its properties. Halogenation typically targets the aromatic ring, while alkylation can occur at various positions depending on the synthetic goal.
The synthesis of halogenated derivatives often begins with a correspondingly halogenated precursor, such as a halogenated 3,5-dimethoxybenzaldehyde. This aldehyde can then undergo a Knoevenagel condensation with malonic acid or its esters, followed by subsequent reaction steps, to yield the desired halogenated cinnamic acid derivative. acs.org This approach allows for precise placement of halogen atoms on the phenyl ring. A patent describes the general use of halogenated cyanocinnamic acid derivatives, including those based on a 3,5-dimethoxycinnamic acid backbone. google.com
Alkylated derivatives have also been synthesized, particularly in the context of creating complex bioactive molecules. For example, 1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine was developed as a potent and selective adenosine (B11128) A₂-receptor antagonist, where the alkyl groups are located on the xanthine (B1682287) portion of the conjugate. nih.gov
| Derivative Name | Modification Type | Synthetic Precursor/Method | Reference |
|---|---|---|---|
| 3-Chloro- or 3-Bromo-cinnamoyl-CoA analogues | Halogenation (Cl, Br) | Synthesized from the corresponding cinnamic acid derivative. | acs.org |
| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | Halogenation (Cl on styryl ring) | Synthesized from the corresponding chlorocinnamic acid. | nih.gov |
| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | Alkylation (on xanthine moiety) | Synthesized by condensing 1,3-dipropyl-7-methyl-8-(carboxymethyl)xanthine with 3,5-dimethoxybenzaldehyde. | nih.gov |
Conjugates and Adducts of this compound for Research Purposes
Beyond simple derivatization, this compound and its close analogues are used to create conjugates and adducts for specific research applications, such as in bioassays and analytical chemistry.
A key application is the use of the structurally similar compound, 4-hydroxy-3,5-dimethoxycinnamic acid (sinapinic acid), as an energy-absorbing matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nih.govrsc.org In this technique, the matrix co-crystallizes with a sample analyte (like a protein) and absorbs energy from the laser, facilitating the soft ionization and vaporization of the analyte for detection. nih.gov
Furthermore, 3,5-dimethoxycinnamic acid has been incorporated into larger molecular structures designed as tools for biological assays. For example, it has been used in the synthesis of amino acid derivatives to probe the activity of enzymes like beta-secretase, which is implicated in Alzheimer's disease. google.com While not always directly attached to the cinnamic acid, research tools like biotin (B1667282) tags or fluorescent probes (e.g., Oregon green, NBD) are often used in these assay systems to enable detection and quantification. google.comnih.govtuscany-diet.net The synthesis of such conjugates typically involves coupling the cinnamic acid derivative to a molecule bearing a reactive handle, such as an amine or a thiol, using standard bioconjugation chemistries. nih.gov
Mechanistic Investigations of Biological Interactions of 3 3,5 Dimethoxyphenyl Prop 2 Enoic Acid in Preclinical and in Vitro Models
Enzyme Modulation Studies of 3-(3,5-Dimethoxyphenyl)prop-2-enoic Acid
The ability of a compound to modulate the activity of key enzymes is a critical determinant of its pharmacological profile. Investigations into this compound and its analogues have explored their interactions with several enzyme families.
Cytochrome P450 (CYP) is a superfamily of enzymes responsible for the metabolism of a vast number of drugs and xenobiotics. nih.govnih.gov The inhibition or induction of CYP enzymes is a primary cause of drug-drug interactions, which can lead to therapeutic failure or toxicity. nih.govresearchgate.net Consequently, the screening of new chemical entities for CYP interactions is a standard step in drug discovery. nih.gov
The interaction of 3,5-dimethoxycinnamic acid has been specifically studied with CYP199A4, a bacterial cytochrome P450 monooxygenase. In a study investigating the catalytic oxidation of various cinnamic acid derivatives, 3,5-dimethoxycinnamic acid was shown to be a poor substrate for this enzyme, with only very low product turnover observed. rsc.org This was in contrast to other dimethoxy-substituted cinnamic acids with a para-methoxy group, which were demethylated more efficiently. rsc.org The study concluded that a para-substituted alkyl or alkyloxy framework on the cinnamic acid was a better fit for the active site of CYP199A4. rsc.org While this provides specific data for one bacterial CYP isoform, further research is needed to characterize its interactions with the major human CYP enzymes involved in drug metabolism, such as CYP3A4, CYP2D6, and CYP2C9. nih.gov
Beyond the P450 system, cinnamic acid derivatives have been shown to modulate other classes of enzymes, including oxidoreductases like tyrosinase and monoamine oxidase (MAO).
Tyrosinase: Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, the primary pigment in skin. nih.gov Inhibition of this enzyme is a major strategy in the development of agents for hyperpigmentation disorders. nih.gov While direct studies on this compound are limited, research on structurally related compounds provides insight. For example, a study of various thiophene (B33073) chalcone (B49325) derivatives identified that the presence and position of hydroxyl groups on the phenyl ring are crucial for potent tyrosinase inhibition. nih.gov Another study on benzothiazole (B30560) derivatives also found that 2,4-hydroxyl substituents on the phenyl ring were important for inhibitory activity. nih.gov Furthermore, sinapic acid (3,5-dimethoxy-4-hydroxy cinnamic acid), a close analogue, is readily transformed by polyphenol oxidase, an enzyme class that includes tyrosinase. nih.gov
Table 1: Tyrosinase Inhibitory Activity of a Related Thiophene Chalcone Derivative This table presents data for a related compound to illustrate the inhibitory potential of substituted phenylprop-2-en-1-ones on tyrosinase activity.
| Compound | Substrate | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | L-Tyrosine | 0.013 | Competitive |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | L-DOPA | 0.93 | Competitive |
| Kojic Acid (Reference) | L-Tyrosine | 22.84 | - |
| Kojic Acid (Reference) | L-DOPA | 24.57 | - |
Data sourced from a study on thiophene chalcone derivatives. nih.gov
Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are critical in the metabolism of neurotransmitters. An ester derived from 3,4,5-trimethoxycinnamic acid (TMCA), a compound with an additional methoxy (B1213986) group compared to the subject of this article, has been shown to exhibit antidepressant activity by inhibiting both MAO-A and MAO-B. nih.gov This suggests that the methoxy-substituted cinnamic acid scaffold has the potential to interact with these neurological enzymes. nih.gov
Cellular Pathway Interrogations in In Vitro Systems
In vitro cell-based assays are essential for dissecting the molecular mechanisms by which a compound exerts its effects. Studies on this compound derivatives and related molecules have focused on their modulation of pathways central to inflammation, oxidative stress, and microbial pathogenesis.
Chronic inflammation is implicated in a wide range of pathologies. Cinnamic acid derivatives are known to possess anti-inflammatory properties. mdpi.com Mechanistic studies often involve challenging immune cells, such as RAW 264.7 macrophages, with an inflammatory stimulus like lipopolysaccharide (LPS).
Derivatives of cinnamic acid have been shown to inhibit the production of key inflammatory mediators. For instance, 3,4,5-trihydroxycinnamic acid significantly suppresses LPS-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in RAW 264.7 cells by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This compound also reduces the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov The mechanism often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory gene expression. nih.gov Similarly, derivatives of 3,4-dimethoxycinnamic acid have demonstrated the ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in producing leukotrienes, which are lipid mediators of inflammation. nih.govmdpi.com
The cellular response to oxidative stress is a complex process involving the upregulation of antioxidant defense systems. A central regulator of this response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comresearchgate.net
Interestingly, research on a chalcone derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23), reveals a nuanced interaction with cellular redox systems. In MIA PaCa-2 pancreatic cancer cells, DPP23 was found to induce the generation of reactive oxygen species (ROS) and trigger apoptosis. nih.govresearchgate.net Transcriptomic analysis showed that DPP23 modulates the expression of multiple genes involved in glutathione (B108866) (GSH) metabolism. nih.govresearchgate.net Most notably, it caused a significant upregulation of ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (CHAC1), a protein involved in GSH degradation, suggesting that DPP23 may exert its effect by promoting GSH depletion. nih.gov
Table 2: Selected Genes Involved in Glutathione Metabolism Modulated by DPP23 in Pancreatic Cancer Cells This table highlights genes whose expression was altered by treatment with a derivative of this compound.
| Gene Symbol | Gene Name | Effect of DPP23 |
|---|---|---|
| CHAC1 | ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1 | Upregulated |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Modulated |
| GSTA5 | Glutathione S-Transferase Alpha 5 | Modulated |
| GSTM2 | Glutathione S-Transferase Mu 2 | Modulated |
| GPX3 | Glutathione Peroxidase 3 | Modulated |
Data sourced from a transcriptomic analysis of DPP23. researchgate.net
This pro-oxidant activity in cancer cells contrasts with the effects of other related phenolic acids, which are often potent activators of the Nrf2 antioxidant pathway. For example, 3,4,5-trihydroxycinnamic acid was shown to induce the phosphorylation and nuclear translocation of Nrf2, leading to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govnih.gov This dual potential for pro-oxidant and antioxidant effects highlights the context-dependent nature of the compound's activity, which may vary based on the specific derivative and the cellular environment.
Cinnamic acids and their derivatives have demonstrated broad-spectrum antimicrobial activity. nih.govmdpi.com Mechanistic studies aim to move beyond determining inhibitory concentrations to understand how these compounds affect microorganisms.
One key mechanism identified for related compounds is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. nih.gov A study on 2,3-dimethoxycinnamic acid, an isomer of the target compound, found that it effectively inhibited QS-regulated violacein (B1683560) production, swarming motility, and biofilm formation in Chromobacterium violaceum. nih.gov This was achieved by suppressing the expression of QS-related genes, and molecular docking suggested the compound competes with the natural signal molecule for binding to the CviR receptor protein. nih.gov
Another proposed mechanism involves direct interaction with the microbial cell envelope. The lipophilic nature of cinnamic acids allows them to interfere with the cell membrane, leading to increased permeability and leakage of intracellular contents. mdpi.com In fungi, certain cinnamic acid derivatives have been shown to interact directly with ergosterol (B1671047), a critical component of the fungal cell membrane, disrupting its integrity. mdpi.com Furthermore, some derivatives act on the fungal cell wall, a mechanism that can be confirmed in vitro by observing if the compound's activity is negated in the presence of an osmotic stabilizer like sorbitol. mdpi.com
Table 3: Investigated Antimicrobial Mechanisms of Related Cinnamic Acid Derivatives
| Compound/Class | Organism | Investigated Mechanism | Finding |
|---|---|---|---|
| 2,3-Dimethoxycinnamic Acid | Chromobacterium violaceum | Quorum Sensing Inhibition | Suppressed QS-regulated genes and virulence factor production. nih.gov |
| Cinnamic Amides | Candida albicans | Ergosterol Binding | Compound directly interacted with ergosterol in the fungal membrane. mdpi.com |
| Cinnamic Amides | Candida albicans | Cell Wall Disruption | Compound's activity was maintained in the presence of sorbitol, suggesting cell wall interaction. mdpi.com |
| p-Coumaric Acid, Ferulic Acid | Acinetobacter baumannii | Biofilm Inhibition | Compounds significantly inhibited biofilm formation in a dose-dependent manner. mdpi.com |
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, a derivative of cinnamic acid, SAR analyses focus on modifications to the phenyl ring, the acrylic acid side chain, and the stereochemistry of the double bond to elucidate the key structural features required for its biological interactions. These studies are crucial for designing more potent and selective analogues.
The biological activity of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The parent compound, this compound, features two methoxy groups at the meta positions of the phenyl ring. The impact of modifying these and other positions has been explored in various studies of analogous compounds.
The positions and electronic properties of substituents on the phenyl ring are critical determinants of activity. For instance, the presence of methoxy groups, as in the title compound, is a common feature in many biologically active natural products. Altering the substitution pattern can lead to significant changes in biological effects. For example, the related compound 3,4-Dimethoxycinnamic acid, with methoxy groups at different positions, may exhibit a different biological profile. cphi-online.com Similarly, the addition of a hydroxyl group, as seen in 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid (Sinapinic acid), introduces a hydrogen-bonding capability that can alter receptor interactions and antioxidant properties. matrix-fine-chemicals.com
Further modifications, such as the introduction of a bulky lipophilic group like a prenyl (3-methylbut-2-enyl) group, can also modulate activity. In the analogue 3-[3,4-dimethoxy-5-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid, this addition was investigated for its effect on lipoxygenase inhibition, demonstrating that such modifications can enhance specific enzyme-inhibitory activities. researchgate.net The length and composition of the side chain are also vital; studies on other compounds have shown that potency can be dependent on the length of an alkanoic acid side chain. nih.gov These findings collectively suggest that the 3,5-dimethoxy substitution pattern provides a specific electronic and steric profile that can be fine-tuned by adding or modifying other functional groups to optimize biological interactions.
Table 1: Comparison of this compound and Selected Analogues
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Title Compound |
|---|---|---|---|
| This compound | 16909-11-8 | C11H12O4 | - |
| 3,4-Dimethoxycinnamic acid | 2316-26-9 | C11H12O4 | Methoxy groups at C3 and C4 positions. cphi-online.com |
| 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | 530-59-6 | C11H12O5 | Addition of a hydroxyl group at the C4 position. matrix-fine-chemicals.com |
Stereochemistry plays a critical role in the biological activity of many molecules, as it dictates the three-dimensional shape and, consequently, the ability to bind to specific biological targets like enzymes and receptors. nih.govresearchgate.netnih.gov For this compound, the key stereochemical feature is the geometry of the carbon-carbon double bond in the prop-2-enoic acid side chain.
This double bond can exist as either the E (trans) or Z (cis) isomer. The E-isomer is generally the more thermodynamically stable and common form. nih.govresearchgate.net This trans configuration results in a more linear and planar molecular geometry, which can be crucial for effective binding within the active site of a target protein. nih.gov For many biologically active cinnamic acid derivatives, the E configuration is essential for activity. researchgate.net
Studies on related chiral compounds have shown that stereochemistry is a key driver for potency and can affect cellular uptake through specific transport systems. nih.govnih.gov For instance, investigations into diastereoisomers of other complex molecules revealed that only specific isomers displayed significant biological activity, suggesting that stereoselective uptake mechanisms or highly specific target binding are at play. nih.govresearchgate.netnih.gov While this compound itself is not chiral, the principle that a defined three-dimensional structure is crucial for interaction holds true. The planarity conferred by the E-double bond is a critical aspect of its molecular architecture, facilitating interactions that would be sterically hindered in the Z-isomer.
Molecular Modeling and Computational Approaches to this compound Activity
Computational methods, including molecular modeling and quantum chemical calculations, are powerful tools for investigating the interactions of small molecules like this compound at a molecular level. These approaches provide insights into binding modes, reaction mechanisms, and electronic properties that are difficult to obtain through experimental means alone.
Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein. This method is instrumental in understanding the molecular basis of a compound's biological activity and in structure-based drug design. nih.gov
For this compound, docking simulations can be employed to identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. The process involves generating multiple conformations of the ligand and fitting them into the binding site of a protein whose three-dimensional structure is known. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. nih.gov
Docking studies on structurally related molecules have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. nih.gov For example, in studies of other inhibitors, docking has revealed crucial hydrogen bond contacts between the ligand and specific amino acid residues (e.g., histidine, glutamine) within the active site. nih.gov In the context of this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with protein residues, while the dimethoxyphenyl ring can engage in hydrophobic and van der Waals interactions. Molecular modeling of a related compound, 3-Br-acivicin, has shed light on the structural and stereochemical requirements for efficient interaction with its target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). researchgate.netnih.gov Such simulations can provide a rational basis for the observed biological activities and guide the synthesis of new analogues with improved affinity and selectivity.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. scirp.orgdntb.gov.ua These methods can predict a variety of molecular properties, such as optimal geometry, vibrational frequencies, and the distribution of electron density. dntb.gov.ua
For this compound, quantum chemical calculations can provide valuable insights into its intrinsic reactivity. A key application is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.net
Computational studies on a similar molecule, ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate, showed that the presence of a water molecule could decrease the HOMO-LUMO energy gap, suggesting the molecule becomes a stronger electron acceptor. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. dntb.gov.ua This information is critical for predicting how the molecule will interact with biological targets, such as by identifying sites prone to electrostatic interactions or covalent bond formation.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-Dimethoxycinnamic acid |
| 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid |
| 3-[3,4-dimethoxy-5-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid |
| 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid |
| 3-Br-acivicin |
| Ethyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl) prop-2-enoate |
Preclinical Pharmacokinetic and Metabolic Profile of 3 3,5 Dimethoxyphenyl Prop 2 Enoic Acid
In Vitro Absorption and Permeability Studies of 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid
In vitro models are instrumental in predicting the oral absorption of compounds. These assays provide an initial assessment of a compound's ability to permeate the intestinal barrier.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model that mimics the human intestinal epithelium. When cultured, these cells differentiate to form a monolayer with tight junctions and express transporter proteins, making them suitable for predicting the intestinal permeability of drug candidates. Studies using Caco-2 cell monolayers are a standard component of preclinical drug development to estimate the oral absorption of a wide range of chemical substances.
While the Caco-2 assay is a valuable tool for screening compounds for their permeability, specific data on the apparent permeability coefficient (Papp) for this compound is not extensively detailed in publicly available literature. General principles suggest that compounds with favorable physicochemical properties will exhibit better permeability.
Metabolic Pathways and Metabolite Identification in Preclinical Models
Understanding the metabolic fate of a compound is crucial for assessing its efficacy and safety. Preclinical studies in this area aim to identify the primary metabolic pathways and the resulting metabolites.
Compounds containing methoxy (B1213986) groups, such as this compound, are often subject to oxidative demethylation by cytochrome P450 (CYP) enzymes in the liver. This biotransformation involves the removal of a methyl group, leading to the formation of a hydroxylated metabolite. Studies on related methoxyflavones have shown that CYP1A1, CYP1A2, and CYP1B1 are often involved in such O-demethylation reactions. It is plausible that this compound undergoes a similar metabolic pathway, resulting in the formation of hydroxylated derivatives. Other potential biotransformations could include hydroxylation of the aromatic ring or the prop-2-enoic acid side chain.
Following initial biotransformations like oxidative demethylation, the resulting metabolites, as well as the parent compound, can undergo phase II conjugation reactions. These reactions, which include glucuronidation and sulfation, increase the water solubility of the compound, facilitating its excretion from the body. The presence of a carboxylic acid group and any newly formed hydroxyl groups on the metabolites of this compound would make them prime substrates for conjugation. Specific data on the conjugation of this compound in preclinical models is not well-documented in the available literature.
Pharmacokinetic Parameters in Animal Models
Pharmacokinetic studies in animal models, such as rats, are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in vivo. These studies provide key parameters that help in predicting the compound's behavior in humans.
Detailed pharmacokinetic parameters for this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), and clearance (CL), from studies in animal models are not widely reported in the public domain. Such data would be critical for understanding its systemic exposure and residence time in the body.
Absorption, Distribution, and Elimination Characteristics
While specific studies detailing the complete absorption, distribution, and elimination (ADME) profile of this compound are limited, general characteristics can be inferred from research on structurally related methoxylated cinnamic acid derivatives.
In general, methoxylated derivatives of cinnamic acid are noted to be absorbed from the gastrointestinal tract. nih.gov In vitro studies using human colorectal adenocarcinoma cells (Caco-2) have demonstrated that 3,4-dimethoxycinnamic acid, an isomer of the target compound, can penetrate the intestinal wall with greater ease than its corresponding hydroxy derivative. nih.gov The presence of methoxy (-OCH3) groups is thought to inhibit the first-pass metabolism by liver enzymes responsible for sulfonation and glucuronidation, which allows the methoxylated forms of cinnamic acid to reach the bloodstream in their unchanged form. nih.gov
Animal studies on related compounds indicate a rapid metabolism and elimination. For instance, after oral administration of p-methoxycinnamic acid to rabbits, the maximum serum concentration was observed within one hour, suggesting swift absorption. mdpi.com Despite their ability to be absorbed, these methoxylated cinnamic acids are characterized by a short half-life, which is often less than one hour in animal models. nih.gov Elimination of related compounds, such as p-methoxycinnamic acid, occurs via urine after metabolic transformation. mdpi.com
A study on the metabolism of 3,5-Dimethoxycinnamic acid in rats identified specific metabolites, indicating that the compound undergoes biotransformation before excretion. nih.gov The primary metabolites identified were 3-hydroxy-5-methoxycinnamic acid and 3-hydroxy-5-methoxyphenylpropionic acid. nih.gov
Identified Metabolites of this compound in Rats
| Parent Compound | Metabolite |
|---|---|
| 3,5-Dimethoxycinnamic acid | 3-hydroxy-5-methoxycinnamic acid |
| 3,5-Dimethoxycinnamic acid | 3-hydroxy-5-methoxyphenylpropionic acid |
Data derived from a study on the metabolism of cinnamic acid derivatives in the rat. nih.gov
Systemic Exposure and Tissue Distribution in Animal Studies
Detailed studies on the systemic exposure and specific tissue distribution of this compound in animal models have not been extensively reported in the available scientific literature.
However, based on studies of similar methoxylated cinnamic acids, it can be inferred that while these compounds are absorbed into the systemic circulation, their exposure is likely transient due to rapid metabolism. nih.govmdpi.com Animal studies on various methoxylated derivatives of cinnamic acid have consistently shown a short half-life, generally under one hour. nih.gov This rapid clearance suggests that sustained systemic exposure of the parent compound is unlikely without modifications or specialized formulation.
There is a lack of specific data regarding the concentration of this compound in various tissues following administration in animal models. To fully understand the compound's potential effects and target organs, further research into its tissue distribution is necessary.
Advanced Analytical Methodologies for 3 3,5 Dimethoxyphenyl Prop 2 Enoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for isolating 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid from reaction mixtures or natural sources and for quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized for these purposes.
HPLC, particularly in its reverse-phase configuration, is a powerful tool for the analysis of cinnamic acid derivatives. These methods are valued for their high resolution, sensitivity, and reproducibility. For this compound, a typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity.
The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and acidified water (e.g., with formic or acetic acid). rsc.org The acidic modifier ensures that the carboxylic acid group remains protonated, leading to better peak shape and retention. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the target compound from impurities with different polarities. chemicalbook.comnist.gov Detection is commonly achieved using a UV detector, as the conjugated system of the molecule absorbs light in the UV region. rsc.org
A specific Liquid Chromatography-Mass Spectrometry (LC-MS) method has been documented using a C18 column, providing a retention time of approximately 6.26 minutes under its specified conditions. nih.gov
Table 1: Example HPLC Conditions for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) nih.gov |
| Mobile Phase | Gradient of acetonitrile and acidified water chemicalbook.comresearchgate.net |
| Detector | UV or Mass Spectrometry (MS) rsc.orgnih.gov |
| Reported Retention Time | ~6.26 minutes (under specific LC-MS conditions) nih.gov |
Gas Chromatography is another key technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids, this compound requires a chemical modification step known as derivatization prior to GC analysis. organicchemistrydata.org
The most common derivatization methods are silylation or alkylation (esterification). organicchemistrydata.orgbeilstein-journals.org Silylation, for instance, involves reacting the acidic proton of the carboxyl group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ester. researchgate.net This process reduces the compound's polarity and increases its thermal stability, making it suitable for GC analysis. rsc.org Once derivatized, the compound can be separated on a nonpolar or medium-polarity capillary column and detected, most powerfully, by a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for definitive identification. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for confirming the molecular structure and purity of this compound. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy confirm the presence of key functional groups and conjugated systems.
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR are used to piece together the molecular architecture of this compound.
In the ¹H NMR spectrum, the trans-configuration of the alkene is confirmed by the large coupling constant (typically J ≈ 16 Hz) between the two vinylic protons (H-α and H-β). The aromatic protons appear as distinct signals in the aromatic region of the spectrum. The symmetrical substitution pattern of the phenyl ring (at positions 3 and 5) results in a simplified set of signals: a triplet for the H-4 proton and a doublet for the two equivalent H-2 and H-6 protons. The six protons of the two equivalent methoxy (B1213986) groups give rise to a sharp singlet.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically observed at the downfield end of the spectrum (~171 ppm). The carbons of the alkene and the aromatic ring appear in the range of approximately 100-160 ppm, while the methoxy carbons are found further upfield (~55 ppm). rsc.org
Table 2: Predicted and Reported ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 171.3 |
| C-β | 145.4 |
| C-α | 117.5 |
| C-3/C-5 (Ar-O) | 160.9 |
| C-1 (Ar) | 136.2 |
| C-2/C-6 (Ar) | 107.2 |
| C-4 (Ar) | 105.0 |
| -OCH₃ | 55.5 |
Data sourced from a publicly available spectrum provided by Aldrich Chemical Company, Inc. and accessed via PubChem. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the conjugated carboxylic acid appears as a strong, sharp peak around 1680-1700 cm⁻¹. The C=C stretching of the alkene is observed near 1620-1640 cm⁻¹, and characteristic aromatic ring stretching vibrations are seen in the 1450-1600 cm⁻¹ region. scielo.org.za
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly its conjugated system. Cinnamic acid and its derivatives exhibit strong UV absorption due to the extended π-electron system that includes the phenyl ring, the alkene double bond, and the carbonyl group. For compounds with similar chromophores, the wavelength of maximum absorbance (λmax) is typically found in the range of 290-325 nm. researchgate.netmsu.edu This property is useful for quantitative analysis using an HPLC-UV system and for assessing compound purity.
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, which has a molecular weight of 208.21 g/mol , LC-MS is a commonly used technique. ufz.de
In positive ion mode using electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 209.08. nih.gov Tandem mass spectrometry (MS/MS) experiments involve selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. A prominent fragmentation pathway involves the loss of water (H₂O, 18 Da) from the carboxylic acid group, followed by the loss of carbon monoxide (CO, 28 Da). Another key fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da). rsc.org
Table 3: LC-MS/MS Fragmentation Data for this compound
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Probable Neutral Loss |
|---|---|---|
| 209.08 | 191.07 | H₂O |
| 209.08 | 175.08 | H₂O + CH₄ |
| 209.08 | 163.07 | H₂O + CO |
| 209.08 | 148.05 | H₂O + CO + CH₃ |
| 209.08 | 135.04 | H₂O + 2CO or C₄H₅O₂ |
Data sourced from MassBank of North America (MoNA) and accessed via PubChem, based on LC-ESI-QTOF analysis. nih.gov
MALDI-TOF MS for Matrix Applications
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of a wide range of molecules. A critical component of this technique is the matrix, a substance that co-crystallizes with the analyte and absorbs the laser energy, facilitating a soft ionization of the analyte. While research directly on this compound as a MALDI matrix is not extensively published, the closely related isomer, 3,4-dimethoxycinnamic acid (DMCA), has been successfully evaluated as a novel matrix for the enhanced in-situ detection and imaging of low-molecular-weight compounds by MALDI-MS Imaging (MALDI-MSI). nih.gov
The properties of DMCA that make it an effective matrix provide a strong rationale for the potential application of this compound in a similar role. nih.gov Cinnamic acid derivatives are known for their strong ultraviolet absorption, a key characteristic for a MALDI matrix. nih.gov DMCA, for instance, demonstrates low matrix-ion related interference in the lower mass range (below m/z 500), which is highly advantageous for the analysis of small molecules. nih.gov This reduction in background noise allows for the detection of a larger number of low-molecular-weight compounds compared to other commonly used matrices. nih.gov Given the structural similarities, it is plausible that this compound would exhibit comparable beneficial properties as a MALDI matrix.
Table 1: Potential Advantages of this compound as a MALDI Matrix (Inferred from 3,4-dimethoxycinnamic acid)
| Feature | Benefit in MALDI-TOF MS | Reference |
|---|---|---|
| Strong UV Absorption | Efficiently absorbs laser energy, leading to soft ionization of the analyte. | nih.gov |
| Low Matrix-Ion Interference | Reduces background noise in the low mass range, enhancing the detection of small molecules. | nih.gov |
GC-MS and LC-MS for Metabolite Profiling and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the separation, identification, and quantification of metabolites in complex biological samples.
LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and selective method for the analysis of phenolic compounds like this compound from various sources. A developed LC-MS method for the identification and quantification of 48 phenolic compounds demonstrated the utility of this technique for such analyses. nih.gov The method validation, following international guidelines, ensures the reliability of the quantification data. nih.gov
For this compound, specific mass spectrometric data is available, which is fundamental for its identification and quantification in LC-MS studies. The MassBank database contains an entry for 3,5-Dimethoxycinnamic acid with LC-ESI-QQ; MS2 data, detailing the fragmentation pattern of the protonated molecule. massbank.eu This information is crucial for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification, providing high specificity and sensitivity.
Table 2: LC-ESI-QQ; MS2 Data for 3,5-Dimethoxycinnamic acid
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion [M+H]⁺ (m/z) | 209.23 | massbank.eu |
| Instrument Type | LC-ESI-QQ | massbank.eu |
| Ion Mode | Positive | massbank.eu |
Sample Preparation and Extraction Protocols for this compound
The effective analysis of this compound from natural or synthetic sources is highly dependent on the sample preparation and extraction protocols. These procedures aim to isolate the compound of interest from a complex matrix, remove interfering substances, and concentrate the analyte before instrumental analysis. For cinnamic acid derivatives, a variety of methods have been described.
A common approach involves solvent extraction. For instance, in the preparation of cinnamic acid derivatives, a crude product can be washed with water and then extracted with an organic solvent like ethyl acetate (B1210297). google.com The organic phase, containing the compound of interest, is then dried and concentrated. google.comgoogle.com
Following initial extraction, chromatographic techniques are often employed for purification. Column chromatography is a widely used method for separating the target compound from other components in the extract. google.comresearchgate.net A typical stationary phase would be silica (B1680970) gel, with a mobile phase consisting of a solvent system like ethyl acetate and petroleum ether. google.com Preparative Thin Layer Chromatography (Prep TLC) can also be used for the purification of cinnamic acid derivatives. nih.gov
Table 3: Generalized Extraction and Purification Protocol for Cinnamic Acid Derivatives
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Solvent Extraction | The sample is extracted with a solvent such as ethyl acetate, followed by washing with water. | To separate the compound of interest from the bulk matrix. | google.comgoogle.com |
| 2. Drying and Concentration | The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. | To remove residual water and concentrate the analyte. | google.comnih.gov |
Research Directions and Future Perspectives for 3 3,5 Dimethoxyphenyl Prop 2 Enoic Acid
Unexplored Biological Interaction Mechanisms
While methoxy-derivatives of cinnamic acid are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, the specific molecular interactions of 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid are not fully elucidated. scione.comnrfhh.com Future research should pivot towards identifying and characterizing its precise molecular targets and signaling pathways.
A key unexplored area is its comprehensive metabolic profile. One study noted that the compound undergoes very low levels of oxidative demethylation by the enzyme CYP199A4, yielding 3-hydroxy-5-methoxycinnamic acid. rsc.org This initial finding opens the door to a broader investigation into its metabolism by a full panel of human cytochrome P450 enzymes, which is critical for understanding its pharmacokinetics and potential drug-drug interactions.
Furthermore, the compound's potential as an enzyme inhibitor warrants deeper investigation. The structurally similar sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid) has been shown to inhibit human Group IIA secreted phospholipase (sPLA2-IIA), an enzyme involved in inflammation. nih.gov A logical next step would be to screen this compound against a wide array of enzymes implicated in disease, such as cyclooxygenases (COX-1/2), lipoxygenases (5-LOX), and kinases, to uncover novel therapeutic targets. semanticscholar.org
Table 1: Potential Biological Activities and Unexplored Research Areas
| Known Activity of Related Compounds | Specific Unexplored Mechanism for this compound | Potential Research Approach |
|---|---|---|
| Anti-inflammatory nrfhh.com | Identification of specific enzyme targets in inflammatory cascades (e.g., COX, LOX, sPLA2). | In vitro enzyme inhibition assays; cellular inflammation models. |
| Antioxidant mdpi.com | Elucidation of its role in modulating intracellular antioxidant pathways (e.g., Nrf2, Keap1). | Cellular assays measuring antioxidant enzyme expression and activity. |
| Metabolism by CYP450 enzymes rsc.org | Comprehensive metabolic profiling across a panel of human CYP450 isoforms. | In vitro metabolism studies with human liver microsomes; metabolite identification using LC-MS. |
Novel Synthetic Approaches and Derivatization Strategies
Advancements in chemical synthesis and derivatization are paramount for optimizing the physicochemical properties and biological efficacy of this compound. While classical methods for synthesizing cinnamic acids are established, future work should focus on novel, more efficient, and environmentally benign protocols. Green chemistry approaches, such as the use of natural deep eutectic solvents (NADESs) and microwave-assisted reactions, which have been successfully employed for related structures, present a promising avenue. nih.gov
Derivatization offers a powerful strategy to modulate the compound's activity and application. Research has demonstrated that converting the carboxylic acid group into amides or esters can significantly alter biological function. For example, the synthesis of 3,5-dimethoxycinnamamide was explored to potentially enhance repellent properties by combining key structural features from two active molecules. unl.edu Another innovative application involves creating an ionic liquid salt, 3,5-dimethoxycinnamic acid triethylamine (B128534) (SinTri), for use as a specialized matrix in mass spectrometry, highlighting the versatility of such derivatives. mdpi.comresearchgate.net
Future derivatization strategies could focus on:
Esterification and Amidation: Creating a library of ester and amide derivatives to improve lipophilicity, enhance cell membrane permeability, and potentially discover compounds with new or improved biological activities.
Hybrid Molecules: Conjugating the molecule with other known bioactive scaffolds (e.g., choline, harmicine) to develop multifunctional ligands targeting complex diseases like Alzheimer's or cancer. unl.edu
Polymer Conjugation: Attaching the molecule to biocompatible polymers to create novel materials for controlled-release applications or functionalized surfaces.
Table 2: Derivatization Strategies and Potential Applications
| Derivative Type | Synthetic Approach | Potential Advantage / Application | Reference Example |
|---|---|---|---|
| Amide | Reaction of the acid with an amine. | Enhanced or altered biological activity. | 3,5-dimethoxycinnamamide unl.edu |
| Ionic Liquid Salt | Reaction with a tertiary amine (e.g., triethylamine). | Novel application as a mass spectrometry matrix. | 3,5-dimethoxycinnamic acid triethylamine (SinTri) mdpi.comresearchgate.net |
| Hybrid Compound | Conjugation with another bioactive molecule. | Multi-target therapy for complex diseases. | Cinnamic acid-harmicine hybrids unl.edu |
Advanced Computational Modeling Applications
Computational modeling has become an indispensable tool in modern drug discovery and materials science, offering predictive insights that can guide and accelerate experimental research. For this compound, these techniques can be applied to predict its biological interactions, physicochemical properties, and behavior in complex systems.
Molecular Docking has already been used to investigate the binding affinity of this compound and its hydroxylated form (sinapic acid) with various protein targets. scione.com Studies have modeled its interaction with enzymes involved in inflammation (5-LOX), wound healing (GSK3β), and viral replication (PEDV proteases), providing hypotheses about its mechanism of action that can be tested experimentally. semanticscholar.orgmdpi.com Future docking studies could screen the molecule against large databases of proteins to identify novel, off-target interactions or to design more potent derivatives.
Molecular Dynamics (MD) Simulations can extend these findings by predicting the stability of the ligand-protein complex over time. For instance, MD simulations have been used to confirm the stable binding of related blueberry metabolites near the active site of carbonic anhydrase proteins. nih.gov Applying MD simulations to this compound would provide a more dynamic picture of its binding, revealing key conformational changes and interactions.
Other computational methods like Density Functional Theory (DFT) can be used to calculate structural and electronic properties, while Monte Carlo simulations can model its arrangement and interaction on surfaces, which is relevant for applications in materials science. researchgate.netnih.gov
Table 3: Computational Modeling Applications
| Modeling Technique | Application | Research Goal |
|---|---|---|
| Molecular Docking | Predict binding modes and affinities with protein targets (e.g., 5-LOX, GSK3β). scione.comsemanticscholar.org | Identify potential mechanisms of action; guide lead optimization. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the protein-ligand complex. nih.gov | Confirm binding stability and understand conformational changes. |
| Density Functional Theory (DFT) | Calculate electronic properties, bond angles, and vibrational frequencies. nih.gov | Understand fundamental physicochemical characteristics. |
Role of this compound in Biomarker Research
Biomarkers are crucial for diagnosing diseases, monitoring treatment efficacy, and understanding dietary intake. Metabolomics studies have begun to highlight the potential of this compound and its close analogs in this field. The hydroxylated form, 4-hydroxy-3,5-dimethoxycinnamic acid (sinapic acid), has been identified as a significant urinary and serum biomarker in human intervention trials involving blueberry consumption, directly linking its presence to the intake of polyphenol-rich foods. nih.gov
Metabolomic analyses of various natural products have also detected these compounds. For example, 3,5-dimethoxycinnamic acid was identified in extracts of Andrographis paniculata, a plant investigated for its potential in treating myocardial infarction. nrfhh.com Similarly, sinapic acid has been noted as a differential metabolite in studies comparing raw and ripened Pu-erh teas and has been suggested as a potential biomarker for the consumption of pulses like peas. researchgate.nethmdb.ca
Future research should aim to:
Validate its role as a dietary biomarker: Conduct controlled human intervention studies to establish a clear quantitative relationship between the intake of specific foods and the levels of this compound in biofluids.
Investigate its potential as a disease biomarker: Explore whether endogenous levels of this compound or its metabolites are altered in specific disease states, such as metabolic syndrome or inflammatory conditions, which could lead to new diagnostic tools.
Integration with "Omics" Technologies in Preclinical Studies
"Omics" technologies (proteomics, metabolomics, genomics) provide a systems-level view of biological processes, making them powerful tools for elucidating the mechanism of action of bioactive compounds in preclinical studies.
Metabolomics has been instrumental in detecting this compound and its derivatives in various biological contexts, linking them to dietary intake or the metabolic shifts induced by other substances. nrfhh.commdpi.comnih.gov Future preclinical studies could use untargeted metabolomics to map the global metabolic changes in cells or animal models treated with this compound, revealing which pathways are most significantly affected.
Proteomics offers another layer of insight. Interestingly, the hydroxylated analog, sinapic acid, is widely used as a chemical matrix in a specific type of mass spectrometry (MALDI-TOF) for the analysis of proteins and peptides in biomarker discovery projects. nih.govnih.govnih.gov This demonstrates a direct link between the compound's chemical family and proteomics research. A key future direction would be to use quantitative proteomics to identify which proteins are up- or down-regulated in response to treatment with this compound, thereby identifying its downstream targets.
The integration of these omics platforms—for example, combining transcriptomics (to measure gene expression) with proteomics and metabolomics—would provide a comprehensive, multi-layered understanding of the compound's biological effects, bridging the gap between its chemical structure and its ultimate physiological impact.
Q & A
Q. What are the established synthetic routes for 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid, and how can purity be optimized?
The compound is typically synthesized via Knoevenagel condensation using 3,5-dimethoxybenzaldehyde and malonic acid under acidic catalysis (e.g., pyridine/acetic acid). Alternative methods include Horner-Wadsworth-Emmons reactions with phosphorylated reagents. Post-synthesis purification involves recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >98% purity .
Q. How is structural confirmation performed for this compound?
Structural elucidation combines NMR (¹H/¹³C), FT-IR , and mass spectrometry . For crystalline samples, X-ray diffraction (via SHELX programs ) resolves stereochemistry and bond geometries. The (E)-configuration is confirmed by coupling constants (J ≈ 16 Hz for trans-vinylic protons in ¹H NMR) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening includes in vitro antimicrobial assays (e.g., MIC against Gram+/Gram- bacteria), antioxidant activity (DPPH/ABTS radical scavenging), and enzyme inhibition studies (e.g., COX-2, tyrosinase). Use cell viability assays (MTT/XTT) for cytotoxicity profiling .
Advanced Research Questions
Q. How do computational methods enhance understanding of its reactivity and bioactivity?
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO, electrostatic potential maps) to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) models interactions with targets like COX-2 or bacterial enzymes, leveraging the compound’s methoxy groups for hydrophobic binding .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies may arise from stereochemical impurities (e.g., Z-isomer contamination) or assay variability . Validate purity via HPLC and replicate assays under standardized conditions (e.g., pH, temperature). Compare results with structurally analogous compounds (e.g., 3,4-diethoxy or dichloro derivatives) to identify substituent-specific trends .
Q. How does stereochemistry influence its pharmacological profile?
The (E)-isomer’s planar structure optimizes π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity. Synthesize the (Z)-isomer via photoirradiation and compare bioactivity. Use circular dichroism (CD) or X-ray crystallography to confirm configurations .
Q. What methodologies support structure-activity relationship (SAR) studies?
Synthesize derivatives with varied substituents (e.g., halogenation at phenyl positions, esterification of the carboxylic group). Test derivatives in parallel assays to identify critical functional groups. Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .
Methodological Notes
- Crystallography : SHELXTL (Bruker AXS) or Olex2 with SHELX integration refines crystal structures, resolving ambiguities in bond lengths/angles .
- Spectral Data : Assign ¹H NMR peaks using coupling patterns (e.g., doublets for vinylic protons, singlet for methoxy groups) .
- Bioactivity Validation : Include positive controls (e.g., ascorbic acid for antioxidant assays, ciprofloxacin for antimicrobial tests) to benchmark results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
